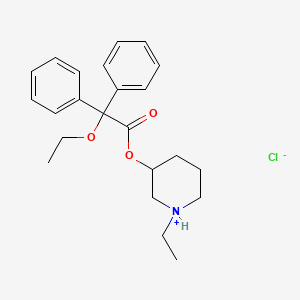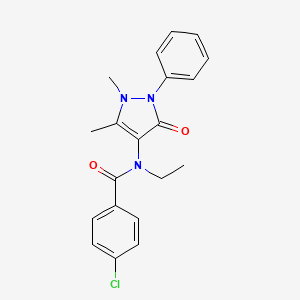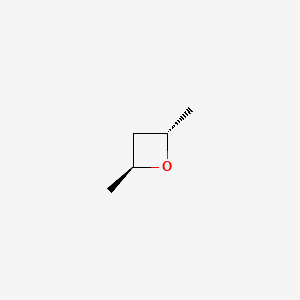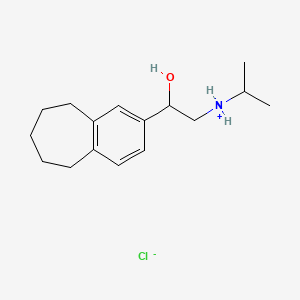
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and an isopropylaminoethanol side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the benzocycloheptene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropylaminoethanol side chain: This step typically involves nucleophilic substitution reactions where the benzocycloheptene core is reacted with isopropylamine and ethanol under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropylaminoethanol side chain, where nucleophiles such as halides or alkoxides replace the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-isopropylaminoethanol hydrochloride can be compared with other similar compounds, such as:
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminoethanol: This compound lacks the isopropyl group, which may affect its solubility and biological activity.
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-methylaminoethanol: The presence of a methyl group instead of an isopropyl group may result in different chemical and biological properties.
Properties
CAS No. |
42882-69-9 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-12(2)17-11-16(18)15-9-8-13-6-4-3-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI Key |
OCLOUSOZXAHTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]CC(C1=CC2=C(CCCCC2)C=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

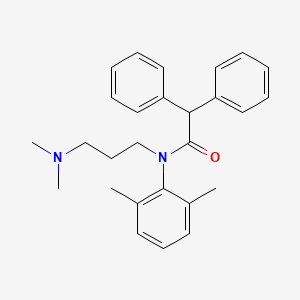




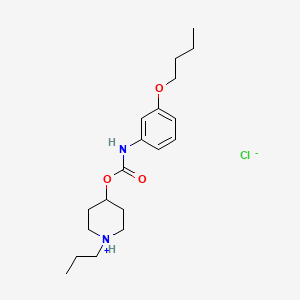
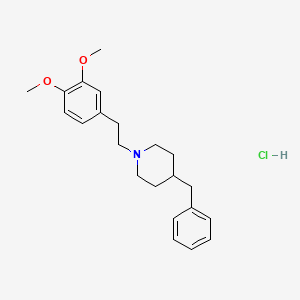
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
